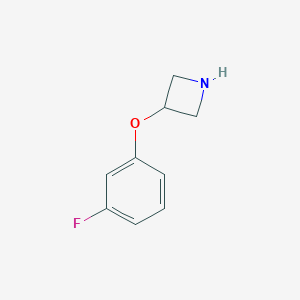

3-(3-氟苯氧基)氮杂环丁烷

描述

Synthesis Analysis

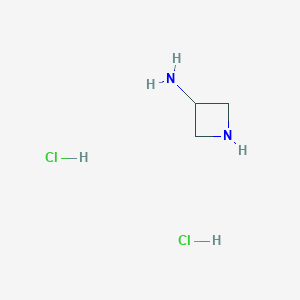

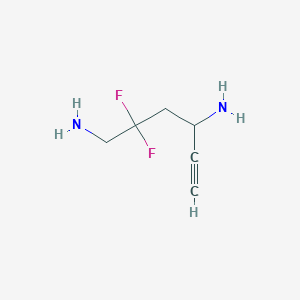

The synthesis of 3-(3-Fluorophenoxy)azetidine and its derivatives involves complex chemical processes. A notable method includes fluorocyclization of allyl alcohols and amines, representing a pioneering approach to constructing four-membered heterocycles with fluorine atoms (Zhang et al., 2021). Additionally, the synthesis of 3-fluoroazetidinecarboxylic acids suggests a pathway towards developing new peptide building blocks, showcasing the compound's versatility in synthesis strategies (Liu et al., 2015).

Molecular Structure Analysis

Understanding the molecular structure of 3-(3-Fluorophenoxy)azetidine is crucial for its application in chemical synthesis. The crystal and molecular structure analysis of related compounds, such as 3′-Fluoro-3′-Deoxythymidine, has been conducted to determine correlations between molecular conformations and their chemical activity, providing insights into the structural aspects of these compounds (Roey & Schinazi, 1990).

Chemical Reactions and Properties

Azetidine derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. For instance, the synthesis of new quinolone antibiotics utilizing azetidine derivatives indicates the compound's potential for creating pharmacologically active molecules (Ikee et al., 2008). Moreover, the fluorination of azetidine derivatives, as seen in the synthesis of 3',3'-dichloroazetidines, adds to the chemical versatility of these compounds (Aelterman et al., 1998).

Physical Properties Analysis

The physical properties of 3-(3-Fluorophenoxy)azetidine, such as solubility, melting point, and stability, are essential for its application in synthesis and other chemical processes. While specific studies on these properties are not directly mentioned, the synthesis and application contexts imply that these properties have been optimized for various chemical reactions and applications.

Chemical Properties Analysis

3-(3-Fluorophenoxy)azetidine exhibits a range of chemical properties, including reactivity towards different chemical groups, stability under various conditions, and its potential as a building block in medicinal chemistry. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, for example, highlights the compound's utility as a fluorinated heterocyclic amino acid in medicinal chemistry (Van Hende et al., 2009).

科学研究应用

癌症治疗:含有氮杂环丁烷官能团的小分子(包括 3-(3-氟苯氧基)氮杂环丁烷衍生物)已显示出抑制 STAT3 信号传导和阻断人乳腺癌异种移植瘤中肿瘤生长的有效性。这表明它们作为人乳腺癌新型治疗剂的临床开发潜力 (Yue 等人,2019).

抗菌剂:使用氮杂环丁烷衍生物合成的新型氟喹诺酮抗生素与左氧氟沙星相比,对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出更强的抗菌活性,表明它们作为有效抗菌剂的潜力 (Ikee 等人,2008).

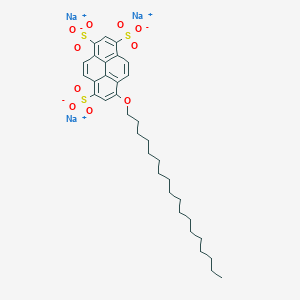

成像应用:将 3-取代氮杂环丁烷基团掺入罗丹明染料中,可以精确调整它们的光谱和化学性质。这一创新为活细胞和体内成像产生了用途广泛的新标签 (Grimm 等人,2017).

抗病毒疗法:3-(3-氟苯氧基)氮杂环丁烷衍生物已显示出抗 HIV 活性。例如,3'-氟和 3'-叠氮取代的嘧啶 2',3'-双脱氧核苷类似物主要通过磷酸化依赖性抑制 HIV 和 MSV 来表现其抗逆病毒活性 (Balzarini 等人,1988).

未来方向

属性

IUPAC Name |

3-(3-fluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIITHAOPCRHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573612 | |

| Record name | 3-(3-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenoxy)azetidine | |

CAS RN |

106860-03-1 | |

| Record name | 3-(3-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

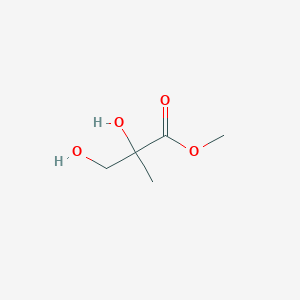

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)